molecular formula C25H21N5O2 B11038366 N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

Cat. No.: B11038366
M. Wt: 423.5 g/mol
InChI Key: NMHRUHVDFAEQJR-UHFFFAOYSA-N
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Description

N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[N-benzoyl-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C25H21N5O2/c1-16-13-14-21-20(15-16)17(2)26-24(27-21)30-25(28-22(31)18-9-5-3-6-10-18)29-23(32)19-11-7-4-8-12-19/h3-15H,1-2H3,(H2,26,27,28,29,30,31,32)

InChI Key

NMHRUHVDFAEQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylquinazoline and benzamide derivatives. The synthetic route may involve the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or similar reagents.

    Coupling Reactions: The final coupling of the quinazoline core with the benzamide moiety can be achieved through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is unique due to its specific substitution pattern and the presence of both quinazoline and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Biological Activity

N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A quinazoline moiety which is known for its role in various biological activities.
  • An amide linkage that enhances its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate multiple cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of certain enzymes that play roles in cancer progression, particularly histone deacetylases (HDACs), which are critical for regulating gene expression and cellular proliferation.
  • Induction of Apoptosis :
    • Studies indicate that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death.
  • Antioxidant Activity :
    • The presence of the quinazoline ring suggests potential antioxidant properties, which can protect cells from oxidative stress.

Efficacy Against Cancer Cell Lines

Recent research has evaluated the compound's efficacy against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)2.66HDAC inhibition
HepG2 (Liver)1.73Induction of apoptosis
MCF-7 (Breast)5.00Cell cycle arrest

*IC50 values represent the concentration required to inhibit cell growth by 50% compared to control conditions.

Study 1: HDAC Inhibition

In a study examining the inhibition of HDACs, this compound exhibited selective inhibition against HDAC1 and HDAC3 with IC50 values of 95.2 nM and 255.7 nM respectively. This selectivity is crucial for minimizing side effects in therapeutic applications .

Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound in vivo using xenograft models. Tumor growth was significantly reduced when treated with this compound compared to controls, highlighting its potential as a novel anticancer agent .

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